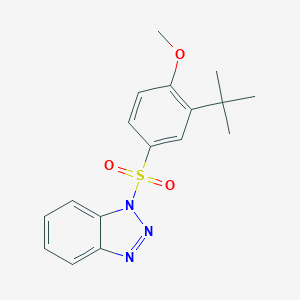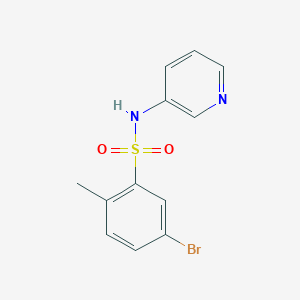
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-tert-butylphenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-tert-Butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole is a complex organic compound that features a benzotriazole core substituted with a sulfonyl group attached to a 3-tert-butyl-4-methoxyphenyl moiety
Preparation Methods
The synthesis of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-tert-butylphenyl methyl ether typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-tert-butyl-4-methoxyphenol and benzotriazole.
Sulfonylation: The 3-tert-butyl-4-methoxyphenol undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with benzotriazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(3-tert-Butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding sulfoxide.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Hydrolysis: Under acidic or basic conditions, the sulfonyl group can be hydrolyzed to yield the corresponding sulfonic acid.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols.
Scientific Research Applications
1-[(3-tert-Butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-tert-butylphenyl methyl ether involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzotriazole core can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-[(3-tert-Butyl-4-methoxyphenyl)sulfonyl]-1H-benzotriazole can be compared with similar compounds such as:
3-tert-Butyl-4-methoxyphenol: This compound lacks the benzotriazole core and sulfonyl group, making it less versatile in terms of chemical reactivity and applications.
Benzotriazole: While benzotriazole itself is a useful scaffold, the addition of the sulfonyl group and 3-tert-butyl-4-methoxyphenyl moiety enhances its stability and potential for diverse applications.
Sulfonyl Derivatives: Other sulfonyl derivatives may lack the specific combination of functional groups present in 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-tert-butylphenyl methyl ether, making them less effective in certain applications.
The uniqueness of this compound lies in its combination of a benzotriazole core with a sulfonyl group and a 3-tert-butyl-4-methoxyphenyl moiety, providing a versatile and stable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H19N3O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C17H19N3O3S/c1-17(2,3)13-11-12(9-10-16(13)23-4)24(21,22)20-15-8-6-5-7-14(15)18-19-20/h5-11H,1-4H3 |
InChI Key |
GOFAHBRVJCNNDE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)

![1-METHYL-4-({4'-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-[1,1'-BIPHENYL]-4-YL}SULFONYL)PIPERAZINE](/img/structure/B226414.png)

![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)

![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide](/img/structure/B226430.png)




![1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)
